molecular formula C16H25NO5S2 B2412851 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2319782-81-3

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2412851
M. Wt: 375.5
InChI Key: DWTYQOMQJMSQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Photodynamic Therapy Application

The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has been reported. These compounds exhibit remarkable properties as photosensitizers in photodynamic therapy, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such characteristics are crucial for the effective treatment of cancer through Type II photodynamic mechanisms, highlighting the compound's potential in medical research and cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Electrochemical and Spectroelectrochemical Properties

Research into the synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines, including derivatives of benzenesulfonamide, has been conducted. These studies are pivotal for understanding the electrochemical and spectroelectrochemical behaviors of such compounds. The findings contribute to the broader knowledge of redox-active materials, which are essential for various technological applications such as sensors, photovoltaics, and electronic devices (Kantekin et al., 2015).

Safety And Hazards


This compound is not intended for human or veterinary use and is for research use only1. Always handle it with appropriate safety measures in a controlled laboratory environment.


Future Directions


The future directions of this compound could involve further research into its potential applications in drug development, material synthesis, and catalysis3. As with all research compounds, ongoing studies will continue to reveal more about its properties and potential uses.


properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5S2/c1-13-11-14(21-2)3-4-15(13)24(19,20)17-12-16(22-8-7-18)5-9-23-10-6-16/h3-4,11,17-18H,5-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTYQOMQJMSQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CCSCC2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

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